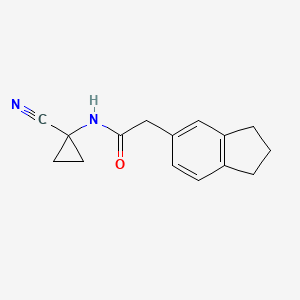

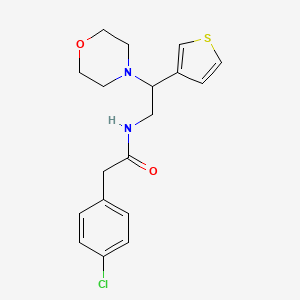

![molecular formula C21H19NO6 B2371903 2-甲基-1-(3,4,5-三甲氧基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮 CAS No. 850230-41-0](/img/structure/B2371903.png)

2-甲基-1-(3,4,5-三甲氧基苯基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗癌活性

该化合物由已知的抗有丝分裂剂——印地bulin和喜树碱骨架合成而来。研究人员测试了其对乳腺癌细胞系(MCF-7、T47-D 和 MDA-MB 231)和正常细胞系(NIH-3T3)的细胞毒活性。 结果表明该化合物对癌细胞具有良好的细胞毒性(IC50 值为 27.7–39.2 µM),同时对正常细胞(NIH-3T3,IC50 值 > 100 µM)的毒性很低 .

微管蛋白抑制

该化合物的结构表明其具有作为抗微管蛋白剂的潜力。微管蛋白在细胞分裂中起着至关重要的作用,使其成为癌症治疗的理想靶标。 3,4,5-三甲氧基取代模式的存在对抗微管蛋白活性至关重要 .

细胞周期调控

乳腺癌细胞系和正常细胞在接触该化合物后均表现出细胞周期进程的改变。 它导致细胞在 G2/M 期积累显著,表明其可能干扰细胞分裂 .

酶抑制

化合物 374 是一种相关的衍生物,它抑制了 Taq 聚合酶和端粒酶。 它还下调了 ERK2(细胞外信号调节激酶 2)蛋白,而没有直接影响微管和微管蛋白 .

杂环化学

该化合物的合成涉及多步反应,包括 Paal-Knorr 吡咯合成。 其独特的杂环结构有助于其生物活性 .

作用机制

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular functions and can lead to cell death .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, a structure essential for cell division . Its inhibition of Hsp90 can affect the folding and stability of many proteins, potentially disrupting multiple cellular processes . By inhibiting TrxR, it can increase oxidative stress within the cell .

Pharmacokinetics

Its structural similarity to other compounds with known anti-mitotic activity suggests it may have similar adme properties .

Result of Action

The compound’s actions lead to a variety of molecular and cellular effects. It has shown good cytotoxicity on cancerous cell lines . It can induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit polymerization of tubulin .

生化分析

Biochemical Properties

The TMP group in 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The compound has shown good cytotoxicity on cancerous cell lines (IC 50 value 27.7–39.2 µM) and low toxicity on normal cell line (NIH-3T3, IC 50 value > 100 µM) . This suggests that 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The TMP group in 2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

2-methyl-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO6/c1-22-17(11-9-14(25-2)19(27-4)15(10-11)26-3)16-18(23)12-7-5-6-8-13(12)28-20(16)21(22)24/h5-10,17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBDBIRCZHWDMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

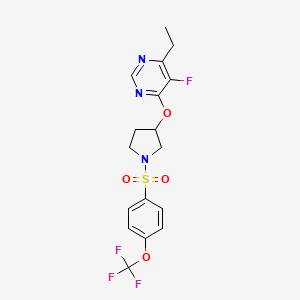

![ethyl 2-(4-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2371820.png)

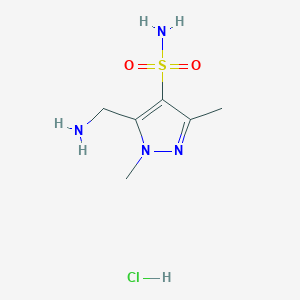

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371824.png)

![6-Benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371825.png)

![8-[(2E)-2-[(2-Chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![2-[[3-(4-Fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)

![2-({1-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2371840.png)

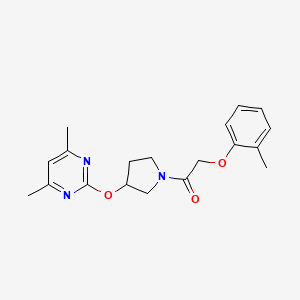

![9-(3-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2371841.png)

![(2Z)-2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]imino}-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2371842.png)